N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that integrates multiple functional groups, including a triazole ring, a thiadiazole ring, and a carboxamide group
Mechanism of Action
Target of Action
The compound, also known as N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide, is a heterocyclic compound that contains both a triazole and a thiadiazole ring . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . Similarly, thiazoles are found in many potent biologically active compounds . .
Mode of Action
Triazole compounds are known to interact with their targets through the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon . This interaction can lead to changes in the target’s function, affecting the biological system .
Biochemical Pathways
Compounds containing triazole and thiadiazole rings have been reported to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Compounds containing triazole and thiadiazole rings have been reported to have antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the click chemistry method, which is used to form the 1,2,3-triazole ring. This method often involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
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Formation of the Triazole Ring
Reactants: Phenylacetylene and sodium azide.
Catalyst: Copper(I) iodide.
Solvent: Tetrahydrofuran (THF).
Conditions: Room temperature, under nitrogen atmosphere.
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Formation of the Thiadiazole Ring
Reactants: 2-aminobenzenethiol and carbon disulfide.
Catalyst: Potassium hydroxide.
Solvent: Ethanol.
Conditions: Reflux.
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Coupling Reaction
Reactants: The synthesized triazole and thiadiazole intermediates.
Catalyst: N,N’-dicyclohexylcarbodiimide (DCC).
Solvent: Dichloromethane (DCM).
Conditions: Room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Conditions: Acidic or basic medium.
Products: Oxidized derivatives of the triazole and thiadiazole rings.
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Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions: Anhydrous conditions.
Products: Reduced forms of the carboxamide group.
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Substitution
Reagents: Halogenating agents like N-bromosuccinimide (NBS).
Products: Halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran, dichloromethane, ethanol.
Catalysts: Copper(I) iodide, potassium hydroxide.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.
Medicine
Medically, this compound is being investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics. It is also explored for its potential in creating advanced polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
N-(1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: Similar structure but with a different triazole isomer.
N-(1-phenyl-2-(2H-1,2,3-triazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: Another isomer with the triazole ring in a different position.
N-(1-phenyl-2-(1H-1,2,4-triazol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
Uniqueness
The uniqueness of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential bioactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS/c24-17(13-6-7-14-15(10-13)22-25-21-14)20-16(11-23-18-8-9-19-23)12-4-2-1-3-5-12/h1-10,16H,11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJCNMOHLQCOBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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